(1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride
Description
(1S)-1-(1-Methyltriazol-4-yl)ethanamine; hydrochloride is a chiral amine derivative featuring a 1-methyl-1,2,3-triazole ring system. The compound’s stereochemistry and triazole substituent position (methyl at the 1-position) distinguish it from other triazole-based amines.
Properties
IUPAC Name |
(1S)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXYWJBUOYYAA-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C5H10ClN3
- Molecular Weight : 161.61 g/mol
- CAS Number : 1616809-52-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole ring contributes to its ability to form hydrogen bonds, which enhances binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole derivatives against resistant bacterial strains, suggesting that this compound may share similar properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Moderate |
| Escherichia coli | 32 µg/mL | Moderate |
| Klebsiella pneumoniae | 64 µg/mL | Low |
Enzyme Inhibition
The compound has shown potential in inhibiting key metabolic enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurological disorders.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of ESKAPE pathogens. The results demonstrated varying degrees of efficacy, particularly against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in combating antibiotic-resistant infections .
Study 2: Neurological Applications
A study investigated the impact of this compound on neurodegenerative models in vitro. The results indicated that it could potentially reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease by inhibiting AChE activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Triazole Family
- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride (CAS: 1803604-52-5) Structure: Differs in triazole substitution (methyl at the 5-position of a 1,2,4-triazole vs. 1-methyl-1,2,3-triazole in the target compound). Molecular Formula: C₆H₁₁ClN₄ (vs. C₅H₁₁ClN₄ for the target compound, assuming similar backbone).
[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride (CAS: 1909336-75-9)
- Research Use: Explored in adenosine receptor ligand studies, highlighting the role of triazole-amine hybrids in targeting GPCRs .
Heterocyclic Amines with Different Core Structures
- (S)-1-(Thiazol-2-yl)ethanamine hydrochloride (CAS: 623143-42-0) Structure: Thiazole ring instead of triazole, with sulfur replacing one nitrogen atom. Used in kinase inhibitor research .
1-Methylhistamine dihydrochloride (CAS: 6481-48-7)
(S)-1-(4-Nitrophenyl)ethanamine hydrochloride (CAS: 132873-57-5)
Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
